molecular formula C27H30Cl2F2N6O B1162281 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride CAS No. 1942919-79-0

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

Cat. No.: B1162281
CAS No.: 1942919-79-0
M. Wt: 563.5
InChI Key: NUOCAPALWRHKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is an ATP-competitive inhibitor with high specificity for JAK2 over other kinases such as JAK1, JAK3, and TYK2 . This compound has shown significant potential in scientific research, particularly in the fields of oncology and immunology.

Biochemical Analysis

Biochemical Properties

NVP-BSK805 2HCl plays a crucial role in biochemical reactions by inhibiting the activity of JAK2. This compound exhibits high selectivity for JAK2 over other Janus kinases, such as JAK1, JAK3, and TYK2. The inhibition of JAK2 by NVP-BSK805 2HCl is achieved through ATP-competitive binding, with an IC50 value of approximately 0.5 nM . This selective inhibition disrupts the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and apoptosis.

Cellular Effects

NVP-BSK805 2HCl exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, it impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, NVP-BSK805 2HCl has been shown to block the phosphorylation of STAT5, a downstream target of JAK2, thereby inhibiting the growth and inducing apoptosis in JAK2 V617F-mutant cells . This compound also affects the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1, further promoting cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of NVP-BSK805 2HCl involves its binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as STAT5. This inhibition leads to the suppression of JAK-STAT signaling, which is critical for the survival and proliferation of certain cancer cells . Additionally, NVP-BSK805 2HCl modulates the post-translational modifications of proteins like Bim and Mcl-1, contributing to its pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NVP-BSK805 2HCl have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Prolonged exposure to NVP-BSK805 2HCl can lead to the degradation of the compound and potential resistance in some cell lines . Long-term studies have shown that continuous treatment with NVP-BSK805 2HCl can result in sustained inhibition of JAK2 signaling and persistent anti-proliferative effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of NVP-BSK805 2HCl vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and reduces tumor growth without causing significant toxicity . At higher doses, NVP-BSK805 2HCl can induce adverse effects, including hematological toxicity and off-target effects on other kinases. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

NVP-BSK805 2HCl is involved in various metabolic pathways, primarily through its interaction with JAK2. The compound’s inhibition of JAK2 affects the downstream signaling pathways, including the JAK-STAT pathway, which plays a vital role in cellular metabolism . Additionally, NVP-BSK805 2HCl may influence metabolic flux and metabolite levels by altering the expression and activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, NVP-BSK805 2HCl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on JAK2 . The distribution of NVP-BSK805 2HCl within tissues is influenced by factors such as tissue permeability and the presence of efflux transporters.

Subcellular Localization

NVP-BSK805 2HCl exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus where JAK2 is active. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to JAK2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing NVP-BSK805 2HCl to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSK805 involves the preparation of a substituted quinoxaline derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of BSK805 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BSK805 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used. Conditions include acidic or basic environments and elevated temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H24F2N4C_{22}H_{24}F_{2}N_{4} with a molecular weight of approximately 561.4 g/mol. The structure features a morpholine ring and a quinoxaline moiety, which are crucial for its biological activity. The presence of fluorine atoms enhances its pharmacokinetic properties, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds containing pyrazole and quinoxaline derivatives exhibit significant anticancer activity. A study demonstrated that related pyrazole compounds effectively inhibited cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines and enzymes like COX-2, which are often upregulated in inflammatory diseases . These findings suggest potential uses in treating conditions such as rheumatoid arthritis or other inflammatory disorders.

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazole derivatives has been documented against various pathogens, including bacteria and fungi . The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 and MDA-MB-231 cells when used in combination with doxorubicin, suggesting a synergistic effect .
Cunico et al. (2006)Antimalarial ActivityEvaluated chloroquine-pyrazole analogues showing promising results against chloroquine-resistant Plasmodium falciparum .
Recent In Vitro StudiesAnti-inflammatory EffectsShowed marked reduction in pro-inflammatory cytokines in treated cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BSK805

BSK805 is unique due to its high specificity for JAK2 over other kinases, making it a valuable tool for studying JAK2-specific signaling pathways. Its ability to enhance radiosensitivity and interfere with leptin signaling further distinguishes it from other JAK2 inhibitors .

Biological Activity

The compound 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine; dihydrochloride , also known as NVP-BSK805, is a synthetic small molecule with significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, biological targets, and therapeutic potential based on various studies and data.

Chemical Structure and Properties

  • IUPAC Name : 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine; dihydrochloride
  • Molecular Formula : C27H28F2N6O.2ClH
  • Molecular Weight : 511.45 g/mol

The compound features a morpholine ring, a quinoxaline moiety, and a piperidine-pyrazole substituent, contributing to its unique pharmacological profile.

NVP-BSK805 primarily functions as an inhibitor of Janus kinase 2 (JAK2) , a critical enzyme involved in the signaling pathways of various cytokines and growth factors. The inhibition of JAK2 disrupts the downstream signaling cascades that promote cell proliferation and survival in cancer cells. This activity is particularly relevant in hematological malignancies where JAK2 mutations are prevalent.

Antitumor Effects

Research has demonstrated that NVP-BSK805 exhibits potent antitumor properties:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that NVP-BSK805 effectively reduces the proliferation of cancer cell lines harboring JAK2 mutations. For instance, it has shown significant activity against cells from patients with myeloproliferative neoplasms (MPNs) .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • In Vivo Efficacy : In animal models, NVP-BSK805 has demonstrated substantial tumor regression in xenograft models of JAK2-dependent cancers .

Case Studies and Clinical Trials

Several studies have investigated the biological activity of NVP-BSK805:

StudyFindings
Demonstrated efficacy in reducing tumor size in JAK2-mutated MPN models.
Showed enhanced anti-inflammatory effects alongside antitumor activity.
Reported selective inhibition of JAK2 over other kinases, suggesting a favorable safety profile.

Structure-Activity Relationship (SAR)

The biological activity of NVP-BSK805 is closely related to its chemical structure:

  • Fluorine Substituents : The presence of difluoro groups enhances binding affinity to the JAK2 active site.
  • Piperidine-Pyrazole Linkage : This moiety is crucial for maintaining selectivity towards JAK2 compared to other kinases.

Properties

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOCAPALWRHKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720930
Record name 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092499-93-8
Record name 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.